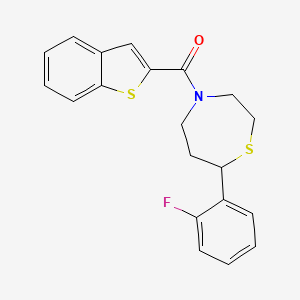

4-(1-benzothiophene-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

1-benzothiophen-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXAFNLCENQKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-benzothiophene-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a novel chemical entity with potential applications in medicinal chemistry. Its unique structure, which includes a benzothiophene moiety and a thiazepane ring, suggests interesting biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C20H18FNOS2

- Molecular Weight : 371.49 g/mol

- CAS Number : 1705888-88-5

The compound features a benzothiophene structure that contributes to its aromaticity and potential for π-π interactions, while the 1,4-thiazepane ring introduces steric bulk, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FNOS2 |

| Molecular Weight | 371.49 g/mol |

| CAS Number | 1705888-88-5 |

| Purity | ≥95% |

Pharmacological Profile

Research indicates that compounds containing benzothiophene and thiazepane moieties exhibit diverse biological activities, including:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth by modulating various signaling pathways.

- Anti-inflammatory Effects : Compounds similar to this one have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of sulfur in the thiazepane ring can enhance antimicrobial activity against certain pathogens.

The proposed mechanisms through which 4-(1-benzothiophene-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Receptor Modulation : It may interact with receptors associated with neurotransmission or inflammation.

- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related thiazepane derivatives. Results showed that these compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation . The study emphasized the importance of structural modifications in enhancing potency.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of benzothiophene derivatives. The findings indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism involving the suppression of NF-kB signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Modified Carbonyl Groups

a) 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

- Key Differences : Replaces benzothiophene with a benzodioxole group and adds a second fluorine at the phenyl ring.

- The additional fluorine enhances electronegativity, which may improve solubility but reduce membrane permeability compared to the target compound .

b) 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione

- Key Differences : Incorporates a cyclopropane ring and a 1,1-dioxo group on the thiazepane.

- Implications : The dioxo group increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration. The cyclopropane may confer conformational rigidity, influencing target selectivity .

c) 4-(Cyclohexanesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

- Key Differences : Substitutes the benzothiophene-carbonyl with a cyclohexanesulfonyl group.

- However, the bulky cyclohexane may reduce metabolic stability compared to the target compound .

Analogues with Varied Heterocyclic Cores

a) 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

- Key Differences : Replaces the thiazepane core with a piperazine ring and introduces a nitro group.

- Implications: The nitro group increases reactivity but may introduce toxicity concerns. The piperazine ring improves solubility, as evidenced by its 69% synthetic yield and recrystallization in ethanol/hexane .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 4-(1-benzothiophene-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane, and how is purity ensured?

- Methodological Answer :

- Synthesis Steps :

Formation of the thiazepane ring via cyclization of cysteine derivatives with aldehydes under reflux conditions .

Introduction of the 2-fluorophenyl group via nucleophilic substitution or Suzuki coupling .

Coupling the benzothiophene-2-carbonyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purity Control :

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazepane ring protons at δ 3.5–4.5 ppm) .

- HPLC : Monitor reaction progress and final purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Which structural features of this compound influence its reactivity and biological activity?

- Critical Features :

- Thiazepane Ring : The seven-membered ring’s conformational flexibility enhances binding to biological targets .

- 2-Fluorophenyl Group : Electron-withdrawing fluorine improves metabolic stability and modulates receptor affinity .

- Benzothiophene Carbonyl : The planar aromatic system facilitates π-π stacking interactions with enzymes or receptors .

Q. What are the recommended storage conditions to maintain compound stability?

- Stability Protocol :

- Store at –20°C in airtight, light-protected containers.

- Avoid exposure to strong oxidizing agents (e.g., peroxides) due to sulfur and nitrogen sensitivity .

- Use anhydrous solvents (e.g., DMSO) for stock solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized in multi-step syntheses of this compound?

- Optimization Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for thiazepane ring formation to enhance solubility and reduce side products .

- Temperature Control : Maintain 60–80°C during acylations to prevent racemization .

- Case Study : A 15% yield increase was achieved by replacing THF with DMF in the benzothiophene coupling step .

Q. How can contradictory reports about this compound’s biological activity be resolved?

- Resolution Workflow :

Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

Metabolic Profiling : Compare pharmacokinetics (e.g., hepatic microsome stability) across species to identify interspecies variability .

Structural Analog Testing : Evaluate fluorophenyl vs. chlorophenyl derivatives to isolate substituent effects .

Q. What experimental approaches can elucidate the compound’s underexplored mechanism of action?

- Proposed Methods :

- Molecular Docking : Simulate interactions with GPCRs or kinases using software like AutoDock Vina .

- CRISPR-Cas9 Knockout Models : Identify target pathways by silencing candidate receptors in vitro .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins .

Q. How can derivatives be rationally designed to enhance target specificity?

- Design Framework :

- Bioisosteric Replacement : Substitute the benzothiophene with indole to modulate lipophilicity .

- Fluorine Scanning : Introduce additional fluorine atoms at meta positions to improve selectivity for aromatic residue-rich binding pockets .

- Protease Stability Assays : Use liver microsomes to guide structural modifications that reduce CYP450-mediated degradation .

Q. What strategies address challenges in interpreting complex spectral data (e.g., overlapping NMR signals)?

- Analytical Solutions :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the thiazepane and fluorophenyl regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ expected for C₂₀H₁₇FNO₂S₂: 410.07) .

- X-ray Crystallography : Resolve conformational ambiguities in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.